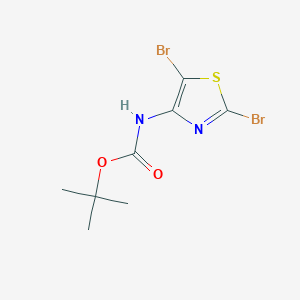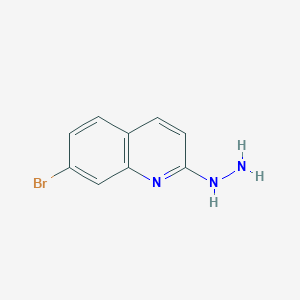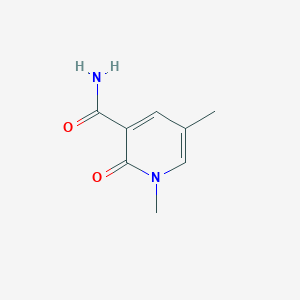
1-(2-Methylquinolin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylquinolin-5-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol. It features a quinoline ring system substituted with a methyl group at the 2-position and an ethanol group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methylquinolin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 1-(2-methylquinolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylquinolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-methylquinolin-5-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(2-methylquinolin-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(2-Methylquinolin-5-yl)ethanone.
Reduction: 1-(2-Methylquinolin-5-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(2-Methylquinolin-5-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s quinoline ring system allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways involved may vary based on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 1-(2-Methylquinolin-5-yl)ethanol, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with a methyl group at the 2-position but lacking the ethanol group.
1-(2-Methylquinolin-5-yl)ethanone: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethanol group on the quinoline ring system. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-(2-methylquinolin-5-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7,9,14H,1-2H3 |
Clé InChI |
IZWNAAIZAKUBJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
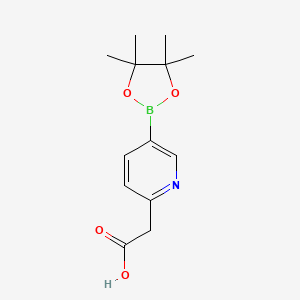
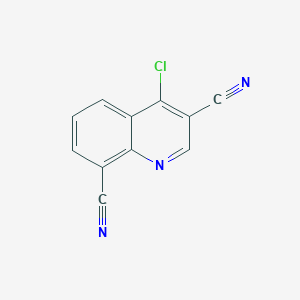

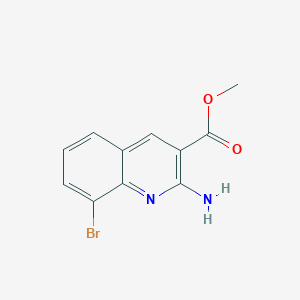
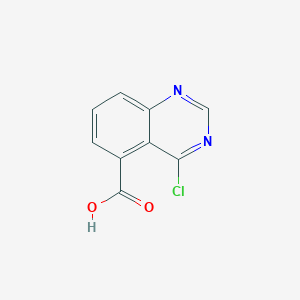
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)

![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
